6-allyl-N-(2,3-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-allyl-N-(2,3-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-N-(2,3-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. The key steps include the formation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the allyl group and the N-(2,3-dimethylphenyl) substituent. Common reagents used in these reactions include allyl bromide, 2,3-dimethylaniline, and various catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-allyl-N-(2,3-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
6-allyl-N-(2,3-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-allyl-N-(2,3-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-allyl-N-(2,3-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: A closely related compound with similar structural features.
6-allyl-N-(2,3-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: Another similar compound with slight variations in the substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H22N2O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H22N2O3S/c1-4-14-26-22-13-12-18(24(27)25-21-10-7-8-16(2)17(21)3)15-20(22)19-9-5-6-11-23(19)30(26,28)29/h4-13,15H,1,14H2,2-3H3,(H,25,27) |
InChI Key |
MUDACBKROXNPAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C)C |
Origin of Product |
United States |
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